1,9-Dioxa-4-azaspiro[5.5]undecan-3-one is a spirocyclic compound notable for its unique structure, which incorporates both oxygen and nitrogen atoms within a bridged ring system. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service number 1402232-58-9 and is available from various chemical suppliers, indicating its relevance in research and industry.
1,9-Dioxa-4-azaspiro[5.5]undecan-3-one belongs to the class of spirocyclic compounds, specifically those that contain both nitrogen and oxygen heteroatoms. Its structural characteristics place it among compounds with significant pharmacological interest, particularly in the development of new therapeutic agents.
The synthesis of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one typically involves several synthetic routes. A common method is the cyclization of linear precursors that contain requisite oxygen and nitrogen functionalities. This process often requires the use of a base to facilitate cyclization under controlled conditions.
The molecular structure of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one features a spirocyclic framework with two oxygen atoms and one nitrogen atom incorporated into the ring system. The specific arrangement of these atoms contributes to its unique chemical properties.
The compound's molecular formula is CHNO, and it has a molecular weight of approximately 197.26 g/mol. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography can provide insights into its conformational preferences and spatial arrangement of substituents.
1,9-Dioxa-4-azaspiro[5.5]undecan-3-one can undergo various chemical reactions, including:
The specific products formed depend on reaction conditions; for instance, oxidation might yield hydroxylated derivatives while reduction could generate amine derivatives.
1,9-Dioxa-4-azaspiro[5.5]undecan-3-one typically appears as a white to off-white solid at room temperature. Its melting point and solubility characteristics can vary based on purity and crystallization conditions.
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH environments. It is crucial to handle this compound with care due to potential reactivity with other chemicals.
Analytical techniques such as high-performance liquid chromatography can be used to assess purity levels, while spectroscopic methods help characterize its functional groups and confirm structural integrity.
1,9-Dioxa-4-azaspiro[5.5]undecan-3-one has several scientific applications:
Spirocyclic heterocycles represent a distinctive class of organic compounds characterized by a single atom (the spiro atom) connecting two perpendicular rings, creating three-dimensional complexity rarely found in planar aromatic systems. This architectural uniqueness imparts exceptional molecular rigidity and well-defined spatial orientations of functional groups, properties that have become increasingly valuable in the design of modern pharmaceuticals. The geometric constraints inherent to spiro systems reduce conformational flexibility, enabling precise interactions with biological targets while simultaneously minimizing off-target effects. Within medicinal chemistry, these compounds bridge the gap between purely aliphatic and aromatic systems, offering novel opportunities for addressing challenging biological targets where traditional scaffolds have proven inadequate. The [5.5] ring fusion system—exemplified by structures like 1,9-dioxa-4-azaspiro[5.5]undecan-3-one—holds particular significance due to its balanced molecular size, synthetic accessibility, and optimal spatial distribution of pharmacophores for target engagement [9].
Spirocyclic frameworks have emerged as privileged structures in drug discovery due to their unique capacity to display substituent vectors in three-dimensional space with exceptional conformational control. This rigidity minimizes entropic penalties upon binding to biological targets, often translating to higher binding affinities and improved selectivity profiles compared to their flexible counterparts. The [5.5] ring system, specifically, offers an optimal balance between stability and synthetic feasibility, with ring sizes large enough to avoid excessive strain yet compact enough to maintain structural integrity under physiological conditions. Spiro compounds frequently exhibit enhanced solubility and permeability profiles compared to flat aromatic molecules, addressing critical challenges in drug development such as oral bioavailability and blood-brain barrier penetration. For instance, spiroketal-based neurokinin-1 (NK1) antagonists demonstrate excellent central nervous system penetration, attributed partly to the three-dimensional character provided by the spiro architecture [6]. The stereoelectronic effects stabilizing spiroketals—particularly the reinforcing anomeric effects in 1,7-dioxaspiro[5.5]undecane systems—contribute exceptional metabolic stability by locking the structure into a single low-energy conformation that resists enzymatic degradation. This stability, combined with their propensity to occupy novel chemical space, makes spiroheterocycles invaluable for targeting protein-protein interactions and allosteric binding sites that are often intractable to conventional drug scaffolds [6] [9].
1,9-Dioxa-4-azaspiro[5.5]undecan-3-one (CAS RN: 1402232-58-9) represents a structurally sophisticated spiroheterocyclic framework combining lactam and ketal functionalities within a [5.5] ring system. Its molecular formula (C₈H₁₃NO₃) and weight (171.20 g/mol) reflect a compact yet complex architecture featuring a gamma-lactam ring fused to a bis-ether-containing cyclohexane ring via a spiro carbon atom. This compound exhibits significant polarity as evidenced by its SMILES notation (O=C1COC2(CCOCC2)CN1) and InChIKey (RAVCGXRMQNLJHE-UHFFFAOYSA-N), properties that contribute to its potential as a central scaffold for drug design [1] [4] [5]. The presence of the gamma-lactam moiety provides a versatile handle for synthetic elaboration, enabling the introduction of diverse pharmacophores at the amide nitrogen or through N-alkylation reactions. Simultaneously, the 1,9-dioxa component confers enhanced metabolic stability compared to standard alkyl chains while potentially engaging in hydrogen-bonding interactions with biological targets.
Table 1: Key Physicochemical Properties of 1,9-Dioxa-4-azaspiro[5.5]undecan-3-one
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₈H₁₃NO₃ | Confirmed by elemental analysis |
Molecular Weight | 171.20 g/mol | Calculated from formula |
Physical State | White to light yellow crystals | At 20°C; hygroscopic, air-sensitive |
Storage Conditions | Room temperature (<15°C recommended) | Under inert gas (N₂ or Ar) atmosphere |
Purity Specification | >95.0% | Quantitative NMR (qNMR) analysis |
Critical Functional Groups | Gamma-lactam, spirocyclic ketal | Reactive sites for derivatization |
Solubility Characteristics | Moderate in polar organics | Limited aqueous solubility expected |
The compound's significance extends beyond its intrinsic reactivity to its role as a conformationally constrained building block. Its rigid spiro core serves as a molecular "hub" capable of presenting attached functional groups in precise orientations, a feature critical for optimizing interactions with biological targets. This structural precision has been exploited in diverse therapeutic contexts, including the development of sigma-1 (σ1) receptor ligands where related spirocyclic piperidine derivatives demonstrate nanomolar affinity and selectivity [8]. While direct pharmacological data for 1,9-dioxa-4-azaspiro[5.5]undecan-3-one itself remains less documented in public literature, its structural analogs showcase compelling bioactivities. For example, 1,9-diazaspiro[5.5]undecan-2-ones substituted at the 9-position exhibit potent inhibition of acetyl-CoA carboxylase (ACC) with IC₅₀ values reaching single-digit nanomolar ranges, positioning them as promising candidates for treating obesity and type 2 diabetes mellitus [3]. Similarly, structurally related 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones demonstrate significant antihypertensive effects mediated through alpha-1-adrenoceptor blockade [2]. The synthetic versatility of this scaffold is evidenced by its commercial availability in research quantities (>95% purity) and documented stability under inert atmosphere, though its air sensitivity necessitates careful handling during experimental procedures [1].
Table 2: Research Context and Potential Therapeutic Applications of Related Spiro[5.5] Systems
Spirocyclic System | Biological Activity | Key Findings | Reference |
---|---|---|---|
9-Substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones | Antihypertensive agents | 9-(2-Indol-3-ylethyl) derivative identified as potent peripheral α₁-adrenoceptor blocker | [2] |
3,4-Pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-ones | Acetyl-CoA carboxylase (ACC) inhibitors | IC₅₀ values as low as 1.0 nM (ACC2); reduced de novo fatty acid synthesis in vivo | [3] |
1,5-Dioxa-9-azaspiro[5.5]undecane derivatives | Sigma-1 (σ1) receptor ligands | Nanomolar affinity; explored as PET radioligands for neurodegenerative diseases | [8] |
Spiroketal-based NK1 antagonists | Neurokinin-1 receptor antagonists | High CNS penetration; conformational rigidity enhances target affinity | [6] |
The ongoing exploration of 1,9-dioxa-4-azaspiro[5.5]undecan-3-one derivatives focuses primarily on leveraging its stereochemically defined framework to address challenging targets in central nervous system disorders, metabolic diseases, and cardiovascular conditions. Its synthetic tractability—typically achieved through acid-catalyzed spirocyclization strategies or transition-metal-mediated ring closures—enables efficient generation of structurally diverse libraries for structure-activity relationship studies. Current research aims to optimize the pharmacokinetic profile of derivatives, particularly addressing passive permeability (Papp) challenges noted in related spirocyclic lactams through strategic N-substitution and side chain modifications [3] [8]. As a multifunctional scaffold combining hydrogen-bond acceptor capacity (lactam carbonyl and ether oxygens) with conformational restraint, 1,9-dioxa-4-azaspiro[5.5]undecan-3-one represents a promising template for next-generation drug candidates targeting biologically complex pathways.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: